Rofenaid

Description

Properties

CAS No. |

9088-15-7 |

|---|---|

Molecular Formula |

C26H32N8O6S |

Molecular Weight |

584.6 g/mol |

IUPAC Name |

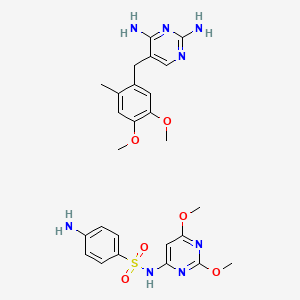

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |

InChI Key |

ADIRUHPHKMZNAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Mechanism of Sulfadimethoxine and Ormetoprim in Rofenaid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rofenaid, a potentiated sulfonamide, exemplifies a powerful synergistic combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), typically in a 5:1 ratio. This combination is widely utilized in veterinary medicine, particularly in poultry and aquaculture, for the prophylaxis and treatment of coccidiosis and various bacterial infections.[1][2] The enhanced therapeutic efficacy of this compound stems from the sequential blockade of the bacterial folic acid synthesis pathway by its two active components. Sulfadimethoxine, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), and ormetoprim, a dihydrofolate reductase (DHFR) inhibitor, act on two distinct, successive enzymatic steps. This dual-pronged attack results in a bactericidal effect, a broadened spectrum of activity against sulfonamide-resistant strains, and a reduced likelihood of the development of microbial resistance.[3][4] This technical guide provides an in-depth exploration of the synergistic mechanism of sulfadimethoxine and ormetoprim, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Individual Mechanisms of Action

Sulfadimethoxine: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfadimethoxine is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the de novo synthesis of folic acid.[6] Due to its structural similarity to PABA, sulfadimethoxine competes for the active site of DHPS, thereby preventing the synthesis of dihydropteroate and halting the folic acid pathway.[5] As mammals obtain folate from their diet and lack the DHPS enzyme, sulfadimethoxine exhibits selective toxicity towards susceptible microorganisms.[5]

Ormetoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Ormetoprim belongs to the diaminopyrimidine class of antibiotics and acts as a potent inhibitor of dihydrofolate reductase (DHFR).[3] This enzyme is responsible for the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate (THF), the biologically active form of folic acid.[3] THF is an essential cofactor that donates one-carbon units for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[7] By inhibiting DHFR, ormetoprim depletes the intracellular pool of THF, leading to the cessation of cellular replication and ultimately, cell death.[7] The selective toxicity of ormetoprim is attributed to its significantly higher affinity for bacterial DHFR compared to the mammalian counterpart.[3]

The Synergistic "Sequential Blockade"

The combination of sulfadimethoxine and ormetoprim results in a synergistic interaction known as a "sequential blockade" of the bacterial folate synthesis pathway.[1] By inhibiting two different enzymes in the same metabolic route, the overall effect is significantly greater than the additive effects of the individual drugs. This potentiation leads to several key advantages:

-

Bactericidal Action: While each component is individually bacteriostatic (inhibits bacterial growth), their combination is often bactericidal (kills bacteria).[3]

-

Broadened Spectrum of Activity: The combination can be effective against bacteria that have developed resistance to sulfonamides alone.[4]

-

Reduced Resistance Development: The simultaneous targeting of two separate enzymatic steps makes it more difficult for bacteria to develop resistance through single-point mutations.[3]

The following diagram illustrates the sequential blockade of the bacterial folate synthesis pathway by sulfadimethoxine and ormetoprim.

Quantitative Data

The synergistic effect of sulfadimethoxine and ormetoprim can be quantified by determining the Minimum Inhibitory Concentrations (MICs) of the individual drugs and their combination, as well as by calculating the Fractional Inhibitory Concentration (FIC) index. A lower MIC for the combination compared to the individual drugs indicates synergy. The FIC index is a more formal measure of synergy, with an FIC index of ≤ 0.5 generally indicating a synergistic interaction.[8]

In Vitro Inhibitory Activity

While a comprehensive, standardized dataset is not available in a single source, the following table compiles representative data on the inhibitory activity of sulfadimethoxine and ormetoprim, alone and in combination, against common veterinary pathogens.

| Microorganism | Drug | MIC (µg/mL) | FIC Index | Synergy Interpretation |

| Escherichia coli | Sulfadimethoxine | >32 | - | - |

| Ormetoprim | - | - | - | |

| Combination | - | ≤0.5 | Synergistic[9] | |

| Pasteurella multocida | Sulfadimethoxine | 2 to 32 | - | - |

| Ormetoprim | - | - | - | |

| Combination | - | Synergistic effect observed | Synergistic[2] | |

| Staphylococcus aureus | Sulfadimethoxine | - | - | - |

| Ormetoprim | - | - | - | |

| Combination | - | Synergistic effect observed | Synergistic |

Note: Specific MIC values for the combination and individual components against a wide range of pathogens are not consistently reported in single studies. The synergistic effect is well-documented, leading to a significant reduction in the MIC of sulfadimethoxine.

Enzyme Inhibition

The potency of sulfadimethoxine and ormetoprim against their respective target enzymes can be expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

| Drug | Target Enzyme | Organism | IC50 / Ki |

| Sulfadimethoxine | Dihydropteroate Synthase (DHPS) | Escherichia coli | - |

| Plasmodium falciparum | Ki: 0.14 µM (sensitive) to 112 µM (resistant)[10] | ||

| Ormetoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | IC50: ~60 nM (for Trimethoprim (B1683648), a related diaminopyrimidine)[11] |

| Mycobacterium tuberculosis | IC50: 16.0 ± 3.0 µM (for Trimethoprim)[12] |

In Vivo Efficacy of this compound

Efficacy studies of this compound in target animal species demonstrate the practical benefits of the synergistic combination.

| Disease Model | Animal Model | This compound Dosage | Efficacy Outcome | Reference |

| Coccidiosis (mixed Eimeria species) | Turkeys | 0.01% and 0.02% in feed | Highly effective in preventing mortality and morbidity. | [13] |

| Fowl Cholera (Pasteurella multocida) | Turkeys | 0.01%, 0.02%, and 0.04% in feed | Significantly increased livability compared to non-medicated controls. | [14] |

| Salmonellosis (Salmonella typhimurium) | Poults | - | Similar weight gain to uninoculated, unmedicated poults. | [2] |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the activity of DHPS by coupling its product formation to the oxidation of NADPH by DHFR.

Principle: DHPS catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate. In the presence of excess DHFR and NADPH, dihydropteroate is immediately reduced to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the DHPS activity.[5]

Materials:

-

Purified DHPS and DHFR enzymes

-

PABA

-

Dihydropteridine pyrophosphate

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8)

-

Sulfadimethoxine (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Prepare serial dilutions of sulfadimethoxine in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR, NADPH, and PABA to each well.

-

Add the sulfadimethoxine dilutions to the test wells and a corresponding volume of buffer to the control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding DHPS to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each sulfadimethoxine concentration and calculate the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay directly measures the inhibition of DHFR activity by monitoring NADPH oxidation.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[15]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Ormetoprim (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of ormetoprim.

-

Add assay buffer, NADPH, and ormetoprim dilutions to the wells of a 96-well plate.

-

Add the DHFR enzyme to all wells and pre-incubate.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rates and percent inhibition to determine the IC50 value for ormetoprim.

Checkerboard Microdilution Assay for Synergy

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Principle: A two-dimensional array of serial dilutions of two drugs is prepared in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC of each drug alone and in combination is determined after incubation. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.[8]

Procedure:

-

Determine the MIC of sulfadimethoxine and ormetoprim individually against the test organism using a standard broth microdilution method.

-

Prepare a 96-well plate with serial dilutions of sulfadimethoxine along the x-axis and ormetoprim along the y-axis.

-

Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Determine the MIC of the combination, which is the lowest concentration of each drug that inhibits visible bacterial growth.

-

Calculate the FIC index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

-

Interpret the results: FIC Index ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; >4 indicates antagonism.[8]

Conclusion

The combination of sulfadimethoxine and ormetoprim in this compound provides a clear and effective example of antimicrobial synergy. By targeting two sequential steps in the essential bacterial folate synthesis pathway, this combination achieves a bactericidal effect, broadens the spectrum of activity, and helps to mitigate the development of resistance. The quantitative data from in vitro and in vivo studies, although dispersed in the literature, consistently support the enhanced efficacy of this potentiated sulfonamide. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other synergistic antimicrobial combinations, which are of critical importance in the ongoing challenge of antimicrobial resistance.

References

- 1. zoetisus.com [zoetisus.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-antibiotic Small-Molecule Regulation of DHFR-Based Destabilizing Domains In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of this compound and a commercial bacterin for prevention of cranial form of fowl cholera in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Rofenaid® Components in Broiler Chickens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid®, a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a widely utilized veterinary therapeutic agent in the poultry industry for the prevention and treatment of coccidiosis and bacterial infections. The synergistic action of these two components lies in their sequential blockade of the folic acid synthesis pathway in susceptible microorganisms. A thorough understanding of the pharmacokinetic profiles of sulfadimethoxine and ormetoprim in broiler chickens is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal times to guarantee food safety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound® components in broiler chickens, detailing experimental protocols and presenting quantitative data in a clear, comparative format.

Core Mechanism of Action: Sequential Blockade of Folic Acid Synthesis

The efficacy of the sulfadimethoxine and ormetoprim combination stems from its targeted inhibition of two key enzymes in the bacterial folic acid synthesis pathway. This sequential blockade leads to a synergistic and often bactericidal effect.

-

Sulfadimethoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid.[1]

-

Ormetoprim: This diaminopyrimidine derivative targets a subsequent step in the pathway, inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid essential for the synthesis of purines, thymidine, and certain amino acids.[2]

The selective toxicity of this combination is due to the fact that vertebrates, including chickens, do not synthesize their own folic acid but obtain it from their diet, and thus lack the DHPS enzyme.[1]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for sulfadimethoxine and ormetoprim in broiler chickens, compiled from various studies. It is important to note that data for ormetoprim in broiler chickens is limited, and some parameters are extrapolated from studies in other species.

Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Broiler Chickens

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-Life (t½) | 5.09 hours | Intravenous | [3] |

| 10.5 hours | Oral | [4] | |

| Volume of Distribution (Vd) | 0.647 L/kg | Intravenous | [3] |

| Total Body Clearance (Cl) | 0.089 L/h/kg | Intravenous | [3] |

| Maximum Concentration (Cmax) | 98.07 µg/mL | Oral (100 mg/kg) | [3] |

| Time to Maximum Concentration (Tmax) | 3.01 hours | Oral (100 mg/kg) | [3] |

| Oral Bioavailability (F) | 99.02% | Oral | [3] |

Table 2: Pharmacokinetic Parameters of Ormetoprim (Data primarily from other species)

| Parameter | Value | Route of Administration | Species | Reference |

| Elimination Half-Life (t½) | 3.9 hours | Oral | Hybrid Striped Bass | [4] |

| 1.37 hours | Intravenous | Cattle | [5] | |

| Maximum Concentration (Cmax) | 1.58 µg/mL | Oral | Hybrid Striped Bass | [4] |

| Time to Maximum Concentration (Tmax) | 5.7 hours | Oral | Hybrid Striped Bass | [4] |

| Oral Bioavailability (F) | 78.5% | Oral | Hybrid Striped Bass | [4] |

Tissue Distribution and Residue Depletion

The distribution of sulfadimethoxine and ormetoprim into various tissues is a critical factor for both therapeutic efficacy at the site of infection and for determining appropriate withdrawal periods.

Sulfadimethoxine: Studies have shown that sulfadimethoxine distributes to various tissues in broiler chickens, including muscle, liver, kidney, skin, and fat.[3] Residue depletion is generally rapid in most tissues, but can be slower in skin.[3]

Ormetoprim: In cattle, ormetoprim has been shown to have a large volume of distribution, indicating wide distribution into tissues.[5] Tear concentrations of ormetoprim have been found to exceed plasma concentrations.[5] Specific tissue distribution data for ormetoprim in broiler chickens is less readily available.

Experimental Protocols

The following sections outline the general methodologies employed in pharmacokinetic studies of sulfadimethoxine and ormetoprim in broiler chickens.

Animal Studies and Dosing

-

Animals: Healthy broiler chickens of a specific age and weight range are typically used. Animals are acclimatized to the experimental conditions for a set period before the study commences.

-

Housing and Diet: Chickens are housed in controlled environments with ad libitum access to feed and water, except when fasting is required for the study protocol. The feed is confirmed to be free of any medications.

-

Dosing:

-

Oral Gavage: For precise dosing, a solution or suspension of the drug is administered directly into the crop using a gavage tube.[3][6] This method ensures that each bird receives the exact intended dose.

-

In-Feed Medication: The drug is mixed into the feed at a specified concentration. This method mimics practical field application but can lead to variability in drug intake between individual birds.[3]

-

Intravenous Administration: To determine absolute bioavailability, the drug is administered intravenously, typically into a wing vein.[3]

-

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Samples are typically drawn from the wing vein into heparinized tubes. Plasma is separated by centrifugation and stored frozen until analysis.

-

Tissue Sampling: At specified time points, birds are euthanized, and various tissues (e.g., muscle, liver, kidney, skin, fat) are collected. Tissue samples are homogenized and stored frozen.

Analytical Methodology: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the quantification of sulfadimethoxine and ormetoprim in biological matrices.[7][8]

-

Sample Preparation:

-

Extraction: The drug is extracted from the plasma or homogenized tissue using a suitable organic solvent (e.g., acetonitrile, ethyl acetate).[7][9]

-

Clean-up: The extract is purified to remove interfering substances using techniques like liquid-liquid extraction or solid-phase extraction (SPE).[9]

-

Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the chromatography system.[9]

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol, acetonitrile) is used as the mobile phase.[7]

-

Detection:

-

-

Quantification: The concentration of the drug in the sample is determined by comparing its peak area to a standard curve prepared with known concentrations of the drug.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of sulfadimethoxine and ormetoprim, the active components of this compound®, in broiler chickens. The synergistic mechanism of action, involving the sequential blockade of the folic acid synthesis pathway, is a key principle of its therapeutic success. While the pharmacokinetic profile of sulfadimethoxine in broilers is reasonably well-documented, further research is warranted to establish a more comprehensive and specific pharmacokinetic profile for ormetoprim in this species. Such data will be invaluable for refining dosing strategies to maximize therapeutic outcomes while ensuring the safety of poultry products for human consumption. The detailed experimental protocols outlined herein provide a framework for conducting future pharmacokinetic and residue depletion studies in the field of poultry therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ormetoprim-sulfadimethoxine in cattle: pharmacokinetics, bioavailability, distribution to the tears, and in vitro activity against Moraxella bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral pharmacokinetics of a pharmaceutical preparation of florfenicol in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. nucleus.iaea.org [nucleus.iaea.org]

- 9. mdpi.com [mdpi.com]

Rofenaid's Spectrum of Activity Against Eimeria Species in Turkeys: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity of Rofenaid®, a potentiated sulfonamide, against pathogenic Eimeria species in turkeys. This compound is a combination of the active ingredients sulfadimethoxine (B1681780) and ormetoprim (B1677490), which act synergistically to combat coccidiosis, a significant parasitic disease in poultry. This document details the efficacy of this compound against Eimeria adenoeides, Eimeria gallopavonis, and Eimeria meleagrimitis, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the drug's mechanism of action.

Quantitative Efficacy of this compound

The efficacy of this compound in preventing coccidiosis in turkeys has been evaluated in controlled experimental settings. The following tables summarize the key findings from studies assessing the impact of this compound on mortality, weight gain, and intestinal lesion scores in turkeys challenged with single and mixed Eimeria species infections.

Table 1: Efficacy of this compound against a mixed Eimeria infection in turkeys [1]

| Treatment Group | Dosage (% in feed) | Challenge | Mortality Rate (%) |

| Infected, Unmedicated Control | - | E. adenoeides, E. gallopavonis, E. meleagrimitis | 80 |

| This compound | 0.01 | E. adenoeides, E. gallopavonis, E. meleagrimitis | 0 |

| This compound | 0.02 | E. adenoeides, E. gallopavonis, E. meleagrimitis | 0 |

This study demonstrated the high efficacy of this compound in preventing mortality from a severe mixed coccidial infection.[1]

While the study by Mitrovic et al. (1971a) showed excellent protection against mortality, another comparative study indicated that a combination of sulfadimethoxine and ormetoprim was among the least effective in maintaining weight and reducing the severity of intestinal lesions compared to other anticoccidials like halofuginone (B1684669) and monensin (B1676710) against a field isolate of mixed Eimeria species. However, it was noted that all tested coccidiostats, including the sulfadimethoxine and ormetoprim combination, did reduce oocyst passage.

Experimental Protocols

The evaluation of this compound's efficacy has been conducted through standardized experimental protocols, primarily involving battery and floor pen trials.

Battery Trials

Battery trials are designed to assess the efficacy of anticoccidial drugs under highly controlled laboratory conditions.

-

Animals: Day-old Broad Breasted White turkey poults are typically used. They are housed in wire-floored, electrically heated battery brooders within isolation rooms to prevent accidental exposure to coccidia.

-

Acclimation: Poults are raised coccidia-free for the first two weeks of life.

-

Group Allocation: At two weeks of age, the poults are evenly distributed into experimental groups based on sex and body weight. Each group typically consists of 10 birds.

-

Medication: The experimental diets, containing varying concentrations of this compound, are provided to the respective groups.

-

Infection: After a period of medication (e.g., 24 hours), each bird (except for the uninfected control group) is orally inoculated with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixed culture).

-

Data Collection: Key parameters measured include:

-

Mortality: Recorded daily.

-

Weight Gain: Measured at the beginning and end of the experimental period.

-

Feed Conversion: Calculated from feed intake and weight gain.

-

Lesion Scoring: At the end of the trial (typically 6-7 days post-infection), birds are euthanized and the intestinal tract is examined for the presence and severity of lesions characteristic of coccidiosis. A scoring system (e.g., 0 = normal, 4 = severe) is used.

-

Oocyst Counts: Fecal samples are collected at specific intervals post-infection to determine the number of oocysts shed per gram of feces.

-

Floor Pen Trials

Floor pen trials are designed to simulate commercial rearing conditions more closely.

-

Animals and Housing: Day-old turkey poults are raised on litter floors in pens.

-

Medication: Medicated feed is provided from day one.

-

Infection: Coccidial infection is introduced to the pens, often by including a small number of "seeder" birds that have been previously infected with the target Eimeria species. This allows for a more natural, gradual exposure of the flock to the parasite.

-

Data Collection: Similar parameters as in battery trials are collected, with a focus on flock-level performance indicators such as overall weight gain, feed conversion, and mortality over a longer period (e.g., up to 8 weeks).

Mechanism of Action: The Folic Acid Synthesis Pathway

This compound's efficacy stems from the synergistic action of its two components, sulfadimethoxine and ormetoprim, which sequentially block the folic acid synthesis pathway in Eimeria parasites. Folic acid is an essential vitamin for the synthesis of DNA, RNA, and certain amino acids, and its absence is lethal to the parasite.

dot

Caption: Inhibition of the Eimeria folic acid synthesis pathway by this compound.

Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. It achieves this by mimicking the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme. By binding to the active site of dihydropteroate synthetase, sulfadimethoxine prevents the synthesis of dihydrofolic acid.

Ormetoprim targets the subsequent step in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid. The sequential blockade of these two critical enzymes results in a potent synergistic effect, effectively halting the replication of the Eimeria parasite.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo battery trial to evaluate the efficacy of this compound against a specific Eimeria species in turkeys.

dot

Caption: A typical experimental workflow for evaluating this compound efficacy in turkeys.

Conclusion

This compound, through the synergistic action of sulfadimethoxine and ormetoprim, demonstrates significant activity against key pathogenic Eimeria species affecting turkeys, namely E. adenoeides, E. gallopavonis, and E. meleagrimitis. While highly effective in preventing mortality, its performance in maintaining weight gain and reducing lesion scores may vary compared to other anticoccidial agents. The established experimental protocols for battery and floor pen trials provide a robust framework for the continued evaluation of this compound and other anticoccidial compounds. A thorough understanding of its mechanism of action, centered on the disruption of the parasite's folic acid synthesis, is crucial for its appropriate and effective use in the field and for the development of future anticoccidial therapies.

References

In Vitro Antibacterial Properties of Rofenaid® Against Pasteurella multocida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofenaid®, a potentiated sulfonamide, combines sulfadimethoxine (B1681780) and ormetoprim (B1677490) in a 5:3 ratio, establishing a synergistic antibacterial agent effective against a spectrum of pathogens, including Pasteurella multocida, the causative agent of fowl cholera. This technical guide delineates the in vitro antibacterial properties of this combination, focusing on its mechanism of action, available susceptibility data, and standardized protocols for its evaluation. While specific in vitro data for the precise this compound® formulation against P. multocida is limited in publicly available literature, this guide synthesizes existing data on its components and analogous drug combinations to provide a comprehensive overview for research and development purposes. The synergistic action of sulfadimethoxine and ormetoprim lies in the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial DNA and protein synthesis.

Introduction

Pasteurella multocida is a gram-negative coccobacillus responsible for a range of diseases in animals, most notably fowl cholera in poultry, which can lead to significant economic losses. The control of this pathogen often relies on the use of antimicrobial agents. This compound® represents a therapeutic strategy that employs the synergistic combination of two active ingredients: sulfadimethoxine, a sulfonamide that inhibits dihydropteroate (B1496061) synthase, and ormetoprim, a diaminopyrimidine that inhibits dihydrofolate reductase. This dual action at different points in the same metabolic pathway results in a bactericidal effect and can reduce the development of resistance.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

The antibacterial efficacy of this compound® is rooted in the synergistic interaction between its two components, which sequentially block the metabolic pathway for tetrahydrofolic acid synthesis in bacteria. Tetrahydrofolic acid is an essential precursor for the synthesis of purines, thymidine, and certain amino acids.

-

Sulfadimethoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine competitively inhibits the enzyme dihydropteroate synthase. This enzyme is crucial for the conversion of PABA into dihydropteroic acid, an early step in the folate pathway.

-

Ormetoprim: This compound targets a later stage in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.

The sequential blockade of this pathway is significantly more effective than the action of either drug alone.

In Vitro Susceptibility Data

Direct and comprehensive in vitro susceptibility data, such as Minimum Inhibitory Concentration (MIC) values for the this compound® (sulfadimethoxine and ormetoprim) combination against Pasteurella multocida, are not extensively reported in peer-reviewed literature. However, data on individual components and similar drug combinations provide valuable insights.

Sulfadimethoxine Susceptibility

Studies on the susceptibility of P. multocida to sulfonamides have shown variable results, with some reports indicating a notable level of resistance.

| Drug | Host | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percentage Resistant |

| Sulfadimethoxine | Swine (Spain, 2003-2004) | 132 | >256 | >256 | 81.8% |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Potentiated Sulfonamide Susceptibility

The combination of a sulfonamide with a diaminopyrimidine, such as trimethoprim, is a common strategy to enhance antibacterial activity and overcome resistance. Studies on trimethoprim/sulfamethoxazole provide a useful surrogate for understanding the potential efficacy of this compound®.

| Drug | Host | Number of Isolates | MIC (µg/mL) | Observations |

| Trimethoprim/Sulfamethoxazole | Human (bite wounds) | 94 (P. multocida) | Not specified | Active against all isolates[1] |

| Trimethoprim/Sulfamethoxazole | Layer and Breeder Chickens | 36 | Not specified | Isolates were sensitive[2] |

Synergy Data (Illustrative Example)

| Drug Combination | MIC (µg/mL) | FIC | Interpretation |

| Sulfadimethoxine | 1.95 | - | - |

| Allicin (B1665233) | 12.5 | - | - |

| Sulfadimethoxine + Allicin | 0.975 + 3.125 | 0.75 | Additive/Synergistic |

The FIC index is calculated to determine synergy (≤0.5), additivity (>0.5 to <2), or antagonism (≥2).

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are widely adopted.

Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

-

Bacterial Isolate: A pure culture of P. multocida is grown on an appropriate medium, such as blood agar, and incubated at 37°C.

-

Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Drug Preparation: A stock solution of this compound® is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The ratio of sulfadimethoxine to ormetoprim should be maintained at 5:3.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard Assay

To quantify the synergistic effect of sulfadimethoxine and ormetoprim, a checkerboard assay can be performed.

Methodology:

-

Plate Setup: In a 96-well microtiter plate, serial dilutions of sulfadimethoxine are made along the x-axis, and serial dilutions of ormetoprim are made along the y-axis.

-

Inoculation and Incubation: Each well is inoculated with the standardized P. multocida suspension and incubated as described for the MIC assay.

-

FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Conclusion

This compound®, through the synergistic action of sulfadimethoxine and ormetoprim, presents a potent therapeutic option against Pasteurella multocida. The dual inhibition of the bacterial folate synthesis pathway provides a strong rationale for its use. While specific in vitro susceptibility data for the combined product is not widely published, the established activity of potentiated sulfonamides against P. multocida supports its clinical efficacy. Further research to generate comprehensive MIC and synergy data for the this compound® formulation against a diverse panel of P. multocida isolates would be highly valuable for guiding optimal dosing strategies and monitoring for the emergence of resistance. The standardized protocols outlined in this guide provide a framework for conducting such essential research.

References

Rofenaid® (sulfadimethoxine and ormetoprim): A Technical Guide to its Historical Development and Approval for Poultry Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid®, a combination of the sulfonamide sulfadimethoxine (B1681780) and the diamino-pyrimidine ormetoprim (B1677490), has been a significant tool in the management of poultry health for decades. This technical guide provides an in-depth overview of the historical development, key experimental data, and regulatory approval of this compound® for use in poultry. The combination of these two compounds results in a synergistic effect, providing broad-spectrum antibacterial and anticoccidial activity.[1][2]

Historical Development and Approval Timeline

A supplemental approval for NADA 040-209 was granted on April 1, 1999, to extend the use of this compound® 40 for the prevention of coccidiosis in chukar partridges.[3] In 2016, the marketing status of this compound® was changed from over-the-counter to a Veterinary Feed Directive (VFD) drug, reflecting a broader regulatory shift towards veterinary oversight of antimicrobial use in food-producing animals.[4]

Mechanism of Action: Sequential Blockade of Folic Acid Synthesis

This compound®'s efficacy stems from the synergistic action of its two components, which sequentially block the folic acid synthesis pathway in susceptible bacteria and protozoa. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption inhibits cell growth and replication.

-

Sulfadimethoxine: As a sulfonamide, it is a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS). DHPS is a key enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.

-

Ormetoprim: This compound inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.

The dual blockade of this critical metabolic pathway makes it more difficult for resistance to develop compared to single-agent therapies.

Approved Indications for Use in Poultry

This compound® is approved for use in various poultry species for the prevention and control of coccidiosis and bacterial infections. The specific indications and dosage levels are detailed in the Code of Federal Regulations (CFR), Title 21, Part 558.575.[1][5][6][7]

| Poultry Species | Indication | Sulfadimethoxine per Ton | Ormetoprim per Ton | Limitations |

| Broiler Chickens | Prevention of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati; prevention of bacterial infections caused by Haemophilus gallinarum (infectious coryza), Escherichia coli (colibacillosis), and Pasteurella multocida (fowl cholera).[8][9][10] | 113.5 g (0.0125%) | 68.1 g (0.0075%) | Feed as sole ration. Do not feed to chickens over 16 weeks of age. Withdraw 5 days before slaughter.[8][10] |

| Replacement Chickens | Prevention of coccidiosis and bacterial infections as listed for broilers. | 113.5 g (0.0125%) | 68.1 g (0.0075%) | Feed as sole ration. Do not feed to chickens over 16 weeks of age. Withdraw 5 days before slaughter. |

| Turkeys | Prevention of coccidiosis caused by Eimeria adenoeides, E. gallopavonis, and E. meleagrimitis; prevention of bacterial infections caused by Pasteurella multocida (fowl cholera).[10] | 56.75 g (0.00625%) | 34.05 g (0.00375%) | Feed as sole ration. Do not feed to turkeys producing eggs for food. Withdraw 5 days before slaughter.[1] |

| Ducks | Control of bacterial infections due to Pasteurella multocida (fowl cholera). | 227 g (0.025%) | 136.2 g (0.015%) | Feed for 7 days as the sole ration. Do not feed to ducks producing eggs for food. Withdraw 5 days before slaughter.[1] |

| Ducks | Control of bacterial infections due to Escherichia coli, Riemerella anatipestifer, and severe challenge of P. multocida. | 454 g (0.05%) | 272.4 g (0.03%) | Feed for 7 days as the sole ration. Not for breeding ducks. Do not feed to ducks producing eggs for food. Withdraw 5 days before slaughter.[1] |

| Chukar Partridges | Prevention of coccidiosis caused by Eimeria kofoidi and E. legionensis.[3] | 113.5 g (0.0125%) | 68.1 g (0.0075%) | Feed continuously as the sole ration to young birds up to 8 weeks of age. |

Summary of Key Experimental Data

The approval of this compound® was based on a series of preclinical and clinical studies demonstrating its safety and efficacy. The following tables summarize the nature of these key experiments.

Table 1: Efficacy Studies

| Study Focus | Species | Experimental Design | Key Findings | Reference |

| Anticoccidial Efficacy | Chickens | Battery and floor pen trials with induced infections of various Eimeria species. | Ro 5-0013 was highly effective in preventing mortality and morbidity from coccidiosis. | Mitrovic et al., 1969 |

| Antibacterial Efficacy | Chickens | Battery trials with induced infections of P. multocida, H. gallinarum, E. coli, and S. typhimurium. | Ro 5-0013 demonstrated significant antibacterial activity against the tested pathogens. | Mitrovic et al., 1969[11] |

| Anticoccidial Efficacy | Turkeys | Battery and floor pen trials with induced infections of E. adenoeides, E. gallopavonis, and E. meleagrimitis. | This compound® was highly effective against major turkey coccidia species. | Mitrovic et al., 1971[12] |

| Antibacterial Efficacy | Turkeys | Battery trials with induced infections of P. arizona and S. typhimurium. | This compound® was effective in controlling experimental infections in young turkeys. | Mitrovic et al., 1971 |

Table 2: Safety and Compatibility Studies

| Study Focus | Species | Experimental Design | Key Findings | Reference |

| Safety and Compatibility | Chickens | Feeding trials with graded levels of Ro 5-0013 up to 5x the recommended dose for 8 weeks. | No adverse effects on growth, feed conversion, or overall health were observed. Compatible with commonly used antibiotics. | Marusich et al., 1969[13][14] |

| Safety | Turkeys | Feeding trials with up to 5x the recommended dose for 24 weeks. | Well-tolerated with no adverse effects on performance or health. | Marusich et al., 1971 |

Table 3: Tissue Clearance Studies

| Study Focus | Species | Experimental Design | Key Findings | Reference |

| Tissue Residue Depletion | Chickens and Turkeys | Administration of radiolabeled this compound® followed by analysis of tissues at various withdrawal times. | Established a 5-day withdrawal period to ensure residues are below the tolerance level of 0.1 ppm in edible tissues. | Fellig et al., 1971[3][8] |

Experimental Protocols: A Representative Efficacy Study

The following is a generalized workflow for a typical anticoccidial efficacy study conducted during the development of this compound®, based on the methodologies described by Mitrovic and colleagues.

Conclusion

This compound® has a long history of safe and effective use in the poultry industry, supported by a foundation of rigorous scientific research conducted in the late 1960s and early 1970s. Its dual-action mechanism of inhibiting folic acid synthesis provides a broad spectrum of activity against both coccidia and common bacterial pathogens. The transition to a VFD drug underscores the ongoing commitment to the judicious use of antimicrobials in animal agriculture. This technical guide has provided a comprehensive overview of the key milestones, scientific principles, and regulatory framework that have established this compound® as a valuable therapeutic agent in poultry production.

References

- 1. chanrobles.com [chanrobles.com]

- 2. researchgate.net [researchgate.net]

- 3. Tissue clearance of this compound in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Federal Register :: New Animal Drugs for Use in Animal Feed; Approval of New Animal Drug Applications; Withdrawal of Approval of New Animal Drug Applications [federalregister.gov]

- 5. 21 CFR § 558.575 - Sulfadimethoxine and ormetoprim. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 6. eCFR :: 21 CFR 558.575 -- Sulfadimethoxine and ormetoprim. [ecfr.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. researchgate.net [researchgate.net]

- 9. zoetisus.com [zoetisus.com]

- 10. zoetisus.com [zoetisus.com]

- 11. Antibacterial activity of sulfadimethoxine potentiated mixture (Ro 5-0013) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Molecular Underpinnings of Rofenaid's Efficacy: A Technical Guide to its Inhibition of Folic Acid Synthesis

For Immediate Release

[City, State] – December 15, 2025 – This technical guide provides an in-depth analysis of the molecular basis for the anticoccidial agent Rofenaid's inhibition of folic acid synthesis. This compound, a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a widely used veterinary therapeutic that leverages a synergistic, sequential blockade of the folate biosynthesis pathway in protozoan parasites such as Eimeria, the causative agent of coccidiosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action.

Introduction: The Folic Acid Pathway as an Antimicrobial Target

Folic acid (Vitamin B9) is an essential nutrient for cellular proliferation and survival, serving as a precursor for the synthesis of nucleotides and certain amino acids. While vertebrates obtain folic acid from their diet, many microorganisms, including protozoan parasites like Eimeria, must synthesize it de novo. This metabolic distinction makes the folic acid synthesis pathway an ideal target for selective antimicrobial therapy.

This compound's efficacy stems from the synergistic action of its two components, sulfadimethoxine and ormetoprim, which inhibit two distinct enzymes in this critical pathway. This dual-action mechanism not only enhances the potency of the individual drugs but also broadens the spectrum of activity and can delay the development of resistance.

The Sequential Blockade Mechanism of this compound

This compound employs a "sequential blockade" strategy, targeting two successive enzymatic steps in the folic acid synthesis pathway. This approach leads to a more profound and comprehensive disruption of folate metabolism than could be achieved with either component alone.

Sulfadimethoxine , a sulfonamide, acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate. As a structural analog of PABA, sulfadimethoxine binds to the active site of DHPS, preventing the formation of dihydropteroate and effectively halting the pathway at an early stage.

Ormetoprim , a diaminopyrimidine, targets the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR) . DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. Ormetoprim is a potent inhibitor of DHFR, binding to its active site and preventing the production of the essential tetrahydrofolate cofactor.

The combination of these two inhibitors creates a powerful synergistic effect, leading to a significant depletion of the tetrahydrofolate pool within the parasite, ultimately inhibiting DNA synthesis and cell division.

Quantitative Analysis of Enzyme Inhibition

The potency of sulfadimethoxine and ormetoprim is quantified by their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). While specific data for the this compound components against Eimeria enzymes are not extensively published, data from related compounds and organisms provide valuable insights into their efficacy.

| Component | Target Enzyme | Organism/Analog | Inhibition Metric | Value | Reference |

| Sulfadimethoxine | Dihydropteroate Synthetase (DHPS) | General Sulfonamides | Qualitative | Potent | [1][2] |

| Ormetoprim Analog | Dihydrofolate Reductase (DHFR) | Eimeria tenella | Ki | 3 nM | [3] |

Note: The Ki value for the ormetoprim analog, pyrimethamine, demonstrates the high affinity of diaminopyrimidines for the Eimeria DHFR enzyme. The potency of sulfonamides like sulfadimethoxine against coccidial DHPS is well-established qualitatively in the scientific literature.[1][2]

Experimental Protocols

The following are generalized protocols for assaying the activity of DHPS and DHFR, which can be adapted to study the inhibitory effects of sulfadimethoxine and ormetoprim on Eimeria enzymes.

Dihydropteroate Synthetase (DHPS) Inhibition Assay

This spectrophotometric assay measures the production of dihydropteroate by monitoring the change in absorbance.

Materials:

-

Purified Eimeria DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

Dihydropteridine pyrophosphate

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

Sulfadimethoxine (or other inhibitors)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PABA, and dihydropteridine pyrophosphate in a cuvette.

-

Add varying concentrations of sulfadimethoxine to the experimental cuvettes.

-

Initiate the reaction by adding the purified DHPS enzyme.

-

Monitor the increase in absorbance at a specific wavelength (determined by the product's absorbance spectrum) over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified Eimeria DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Ormetoprim (or other inhibitors)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH in a cuvette.

-

Add varying concentrations of ormetoprim to the experimental cuvettes.

-

Add the purified DHFR enzyme and incubate for a short period.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the Ki value through analysis of the reaction kinetics (e.g., using the Cheng-Prusoff equation).

Conclusion

The molecular basis for this compound's inhibition of folic acid synthesis lies in the synergistic and sequential blockade of two key enzymes, dihydropteroate synthetase and dihydrofolate reductase, by its components sulfadimethoxine and ormetoprim, respectively. This dual-pronged attack effectively shuts down the parasite's ability to produce the essential cofactor tetrahydrofolate, leading to the cessation of DNA synthesis and cell replication. The high affinity of these, and related, compounds for the parasitic enzymes underscores the effectiveness of this therapeutic strategy. Further research to elucidate the precise kinetic parameters of sulfadimethoxine and ormetoprim against various Eimeria species will provide a more comprehensive quantitative understanding of this potent anticoccidial agent.

References

- 1. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling the causative agents of coccidiosis in domestic chickens; an eye on the past and considerations for the future - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Rofenaid® 40 Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofenaid® 40 is a Type A medicated article, a concentrated premix intended for incorporation into animal feed. It is an antibacterial and anticoccidial agent used in veterinary medicine, particularly in poultry and aquaculture. The formulation contains two active pharmaceutical ingredients (APIs): sulfadimethoxine (B1681780) and ormetoprim (B1677490), in a 5:1 ratio, which act synergistically to inhibit bacterial folic acid synthesis. This technical guide provides an in-depth overview of the core physicochemical properties of the active ingredients of this compound® 40, general characteristics of the formulation, their mechanism of action, and the experimental protocols for their determination.

Physicochemical Properties of Active Ingredients

The efficacy and stability of this compound® 40 are intrinsically linked to the physicochemical properties of its active constituents, sulfadimethoxine and ormetoprim.

Sulfadimethoxine

Sulfadimethoxine is a long-acting sulfonamide antibiotic. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |

| Molecular Formula | C₁₂H₁₄N₄O₄S |

| Molecular Weight | 310.33 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 199 - 203.5 °C |

| pKa | 5.94 (at 25°C) |

| Aqueous Solubility | 343 mg/L[1] |

| LogP (Octanol-Water) | 1.63[1] |

Ormetoprim

Ormetoprim is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor.

| Property | Value |

| Chemical Name | 5-[(4,5-Dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molecular Weight | 274.32 g/mol [2][3] |

| Appearance | White to light yellow powder/crystal[2] |

| Melting Point | 231 - 235 °C[2] |

| pKa | Experimental value not readily available in the public domain. As a diaminopyrimidine, it is a weak base. |

| Aqueous Solubility | 1540 µg/mL (1.54 mg/mL)[4] |

| LogP (Octanol-Water) | 1.2 (Computed)[5] |

This compound® 40 Formulation Properties

This compound® 40 is a medicated premix, a formulation designed for homogenous incorporation into animal feed. Specific physicochemical data for the final this compound® 40 product is proprietary. However, the general characteristics and quality control parameters for such formulations are well-defined.

-

Appearance: Typically a powder or granular mixture.

-

Particle Size: Controlled to ensure uniform distribution in feed and prevent segregation.

-

Hygroscopicity: The tendency to absorb moisture from the air. This is a critical parameter for powder formulations, as moisture uptake can affect flowability, stability, and microbial growth.

-

Stability: The formulation is designed to be stable under recommended storage conditions. Stability testing for medicated premixes is crucial to ensure the potency and safety of the product over its shelf life.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine and ormetoprim work in concert to block two sequential steps in the bacterial synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids and some amino acids. This sequential blockade results in a synergistic bactericidal effect.

Experimental Protocols

The determination of the physicochemical properties of the active ingredients and the formulation involves standardized experimental procedures.

General Workflow for Physicochemical Characterization

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Preparation of Solutions: A standard solution of the active pharmaceutical ingredient (API) is prepared in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are also prepared.

-

Titration: The API solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (acid or base) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of the solid API is added to a known volume of the solvent (e.g., purified water, buffer solutions of different pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved API in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Replication: The experiment is repeated at different pH values to determine the pH-solubility profile of the compound.

Stability Testing of the Medicated Premix

Stability studies for medicated premixes like this compound® 40 are conducted according to established guidelines (e.g., VICH GL8).

-

Sample Packaging: The premix is stored in its proposed commercial packaging.

-

Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Intervals: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed.

-

Analytical Tests: The tests include:

-

Assay of the active ingredients (sulfadimethoxine and ormetoprim) to determine potency.

-

Determination of degradation products.

-

Evaluation of physical properties such as appearance, moisture content, and particle size.

-

-

Shelf-Life Determination: The data is used to establish the shelf-life and recommended storage conditions for the product.

References

- 1. fda.report [fda.report]

- 2. edu.rsc.org [edu.rsc.org]

- 3. huvepharma.com [huvepharma.com]

- 4. Residue Depletion Profile and Estimation of Withdrawal Period for Sulfadimethoxine and Ormetoprim in Edible Tissues of Nile Tilapia (Oreochromis sp.) on Medicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ormetoprim | C14H18N4O2 | CID 23418 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Rofenaid® on the Poultry Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofenaid®, a potentiated sulfonamide composed of sulfadimethoxine (B1681780) and ormetoprim (B1677490), is a widely utilized veterinary therapeutic for the prevention and control of coccidiosis and bacterial infections in poultry. While its efficacy against specific pathogens is well-documented, its broader impact on the complex and vital gut microbiome of poultry is less characterized. This technical guide synthesizes available data on the effects of sulfonamides and other antimicrobial agents on the avian gut microbiota to provide a comprehensive overview of the potential effects of this compound®. This document outlines the mechanism of action of this compound®'s constituent compounds, details relevant experimental protocols for microbiome analysis, and presents potential quantitative changes in the gut microbial community structure. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the drug-microbiome-host interactions.

Introduction

The poultry gut microbiome is a complex ecosystem of bacteria, viruses, fungi, and protozoa that plays a crucial role in nutrient digestion and absorption, immune system development and modulation, and pathogen exclusion.[1][2] The composition and stability of this microbial community are critical for the overall health and productivity of the flock.[3] Coccidiosis, caused by protozoan parasites of the genus Eimeria, and bacterial infections from pathogens like Escherichia coli, Salmonella, and Pasteurella multocida, represent significant threats to poultry health, leading to substantial economic losses.[4][5]

This compound® is a combination drug containing sulfadimethoxine and ormetoprim in a 5:3 ratio, which acts as a broad-spectrum antimicrobial and anticoccidial agent.[6] Sulfadimethoxine, a sulfonamide, inhibits dihydropteroate (B1496061) synthase, while ormetoprim, a diaminopyrimidine, inhibits dihydrofolate reductase. This sequential blockade of the folic acid synthesis pathway in microorganisms is highly effective.[7] Given the broad-spectrum nature of this combination, it is plausible that this compound® significantly alters the composition and function of the poultry gut microbiome beyond its intended targets. Understanding these off-target effects is crucial for optimizing its use and mitigating potential long-term consequences on gut health.

This guide provides a technical framework for investigating and understanding the impact of this compound® on the poultry gut microbiome.

Mechanism of Action of this compound® Components

The synergistic action of sulfadimethoxine and ormetoprim lies in their sequential inhibition of the microbial folic acid synthesis pathway, a pathway essential for DNA, RNA, and protein synthesis.

-

Sulfadimethoxine: As a structural analog of para-aminobenzoic acid (PABA), sulfadimethoxine competitively inhibits the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the conversion of PABA into dihydropteroic acid, a precursor of folic acid.

-

Ormetoprim: This compound targets a later step in the pathway, inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

The dual action of these compounds results in a potent bacteriostatic effect and is effective against a range of gram-positive and gram-negative bacteria.[7]

Caption: Mechanism of action of Sulfadimethoxine and Ormetoprim.

Potential Effects on the Poultry Gut Microbiome

While direct studies on this compound®'s impact on the overall gut microbiome are limited, research on other antibiotics in poultry provides a basis for predicting its potential effects. The administration of antibiotics is known to cause shifts in the microbial community structure, often leading to a reduction in diversity.[8]

Quantitative Data Summary

The following tables summarize the potential quantitative changes in the poultry gut microbiome following the administration of a broad-spectrum antimicrobial agent like this compound®. These are illustrative values based on findings from studies on other antibiotics and should be considered as potential outcomes pending direct research on this compound®.

Table 1: Potential Changes in Alpha Diversity Indices of Cecal Microbiota

| Diversity Metric | Control Group (No this compound®) | This compound® Treated Group | Potential Outcome |

| Shannon Index | 4.5 - 5.5 | 3.0 - 4.0 | Decrease |

| Chao1 Index | 1500 - 2000 | 1000 - 1400 | Decrease |

| Observed OTUs | 1200 - 1600 | 800 - 1100 | Decrease |

Table 2: Potential Changes in Relative Abundance of Dominant Bacterial Phyla in Cecal Contents

| Phylum | Control Group (Relative Abundance %) | This compound® Treated Group (Relative Abundance %) | Potential Change |

| Firmicutes | 60 - 75 | 40 - 55 | Decrease |

| Bacteroidetes | 15 - 25 | 25 - 40 | Increase |

| Proteobacteria | 1 - 5 | 5 - 15 | Increase |

| Actinobacteria | 1 - 3 | < 1 | Decrease |

Table 3: Potential Changes in Relative Abundance of Key Bacterial Genera in Cecal Contents

| Genus | Control Group (Relative Abundance %) | This compound® Treated Group (Relative Abundance %) | Potential Change |

| Lactobacillus | 5 - 15 | 1 - 5 | Decrease |

| Faecalibacterium | 5 - 10 | < 1 | Decrease |

| Bacteroides | 10 - 20 | 20 - 35 | Increase |

| Escherichia-Shigella | < 1 | 2 - 8 | Increase |

| Clostridium | 1 - 5 | < 1 | Decrease |

Experimental Protocols

To accurately assess the impact of this compound® on the poultry gut microbiome, a controlled experimental design coupled with high-throughput sequencing is essential.

Experimental Design

A typical experimental design would involve:

-

Animal Model: Day-old broiler chicks (e.g., Cobb 500) randomly allocated to control and treatment groups.

-

Housing: Birds housed in clean, disinfected pens with controlled environmental conditions.

-

Diet: A standard basal diet fed to all groups. The treatment group would receive the basal diet supplemented with this compound® at the recommended dosage.

-

Sampling: Collection of cecal contents or fecal samples at various time points (e.g., day 7, 14, 21, and 35) to assess temporal changes in the microbiome.

-

Sample Storage: Immediate freezing of samples at -80°C to preserve microbial DNA.

16S rRNA Gene Sequencing Workflow

The following workflow is standard for characterizing the bacterial composition of the gut microbiome.

Caption: A typical workflow for 16S rRNA gene sequencing analysis.

Detailed Methodologies

-

DNA Extraction: Utilize a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions to ensure high-quality DNA extraction from gut content samples.

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

-

Library Preparation: Clean up the PCR products and attach dual indices and Illumina sequencing adapters using a library preparation kit (e.g., Nextera XT Index Kit).

-

Sequencing: Sequence the prepared libraries on an Illumina MiSeq or NovaSeq platform to generate paired-end reads.

-

Bioinformatic Analysis: Process the raw sequencing data using pipelines such as QIIME 2 or mothur. This includes quality filtering, denoising (e.g., with DADA2 or Deblur) to generate Amplicon Sequence Variants (ASVs), taxonomic classification against a reference database (e.g., SILVA or Greengenes), and calculation of alpha and beta diversity metrics.

Host Signaling and Immune Response

The gut microbiome profoundly influences the host's immune system.[9] Alterations in the microbial community due to antimicrobial agents can, therefore, have downstream effects on host signaling pathways. While direct evidence for this compound® is lacking, the general principles of antibiotic-induced dysbiosis suggest potential impacts on immune homeostasis.

A reduction in beneficial, short-chain fatty acid (SCFA)-producing bacteria, such as Faecalibacterium, can lead to decreased levels of butyrate (B1204436). Butyrate is a key energy source for colonocytes and has anti-inflammatory properties, including the induction of regulatory T cells (Tregs). A decrease in butyrate could potentially lead to a more pro-inflammatory state in the gut.

Caption: Potential impact of this compound on gut immune homeostasis.

Conclusion and Future Directions

This compound® is an effective tool for managing coccidiosis and bacterial infections in poultry. However, as a broad-spectrum antimicrobial, it has the potential to significantly alter the gut microbiome. The illustrative data presented in this guide, based on studies of other antibiotics, suggest that this compound® administration may lead to a decrease in microbial diversity and a shift in the relative abundance of key bacterial taxa.

Future research should focus on conducting dedicated studies to characterize the specific effects of this compound® on the poultry gut microbiome using metagenomic and metabolomic approaches. Such studies will provide a clearer understanding of its impact on gut health and may inform strategies to mitigate any negative consequences, such as the co-administration of probiotics or prebiotics. A more comprehensive knowledge of the interactions between this compound®, the gut microbiome, and the host will enable the development of more sustainable and effective poultry health management programs.

References

- 1. Frontiers | An Introduction to the Avian Gut Microbiota and the Effects of Yeast-Based Prebiotic-Type Compounds as Potential Feed Additives [frontiersin.org]

- 2. An Introduction to the Avian Gut Microbiota and the Effects of Yeast-Based Prebiotic-Type Compounds as Potential Feed Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The avian gut microbiota: Diversity, influencing factors, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metagenomic Insights into Chicken Gut Antibiotic Resistomes and Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full-length 16S rRNA sequencing revealed an altered microbiome diversity and composition of the jejunum and cecum in chicken infected with Eimeria necatrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Effects of antibiotics on chicken gut microbiota: community alterations and pathogen identification [frontiersin.org]

- 9. The Control of Intestinal Inflammation: A Major Objective in the Research of Probiotic Strains as Alternatives to Antibiotic Growth Promoters in Poultry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Experimental Coccidiosis in Rofenaid® Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing experimental coccidiosis in chickens to evaluate the efficacy of Rofenaid®, a potentiated sulfonamide anticoccidial. The methodologies outlined are based on established scientific studies and provide a framework for conducting robust and reproducible efficacy trials.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant enteric disease in poultry, leading to substantial economic losses through mortality, morbidity, and reduced performance. This compound® is a brand name for a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), which act synergistically to inhibit the folic acid synthesis pathway in Eimeria species, thereby preventing their replication.[1] This document details the protocol for challenging chickens with pathogenic Eimeria species and evaluating the prophylactic efficacy of this compound®.

Experimental Protocols

A typical experimental design to test the efficacy of this compound® involves the following steps:

Animal Husbandry and Acclimation

-

Test Animals: Day-old broiler chicks of a commercial strain are typically used. Upon arrival, they should be housed in a clean, disinfected, and environmentally controlled facility.

-

Housing: Chicks should be placed in wire-floored battery cages to prevent reinfection from oocysts in the litter.

-

Acclimation Period: A 10 to 14-day acclimation period is recommended to allow the birds to adjust to the new environment and to ensure they are healthy and free from any prior coccidial infection.

-

Feed and Water: Provide ad libitum access to a standard, unmedicated broiler starter ration and clean drinking water.

Experimental Groups

A robust study should include at least the following groups:

-

Uninfected, Unmedicated Control (UUC): These birds are not challenged with Eimeria and receive an unmedicated diet. This group provides baseline data for performance parameters.

-

Infected, Unmedicated Control (IUC): These birds are challenged with Eimeria oocysts and receive an unmedicated diet. This group demonstrates the severity of the coccidial challenge.

-

Infected, Medicated Group (this compound®): These birds are challenged with Eimeria oocysts and receive a diet medicated with this compound® at the recommended prophylactic dose.

This compound® Administration

This compound® 40 is a Type A Medicated Article containing 113.5 grams of sulfadimethoxine and 68.1 grams of ormetoprim per pound.[2][3]

-

Prophylactic Dosage: For broiler and replacement chickens, the recommended dosage is 1 lb of this compound® 40 per ton of feed. This provides 113.5 g/ton of sulfadimethoxine (0.0125%) and 68.1 g/ton of ormetoprim (0.0075%).[2][3]

-

Administration: The medicated feed should be provided continuously as the sole ration, typically starting 24 to 48 hours before the experimental infection.

Experimental Infection (Coccidial Challenge)

-

Eimeria Species: The choice of Eimeria species depends on the specific claims being tested. This compound® is indicated for the prevention of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[2][3] A mixed culture of several of these species is often used to simulate a natural infection.

-

Oocyst Preparation: Sporulated oocysts of the desired Eimeria species are suspended in a known volume of sterile water or a similar vehicle. The concentration of sporulated oocysts per milliliter should be accurately determined using a McMaster chamber.

-

Inoculation: At approximately 14 days of age, each bird in the infected groups is individually inoculated via oral gavage directly into the crop. The volume is typically 1.0 mL per bird. The infective dose will vary depending on the pathogenicity of the Eimeria strains used but should be sufficient to cause clinical signs of coccidiosis in the IUC group.

Data Collection and Efficacy Evaluation

The efficacy of this compound® is assessed based on several key parameters, typically measured 6-7 days post-infection.

-

Mortality: Record daily mortality in all groups. Coccidiosis-related mortality is a primary indicator of a severe challenge and lack of protection.

-

Lesion Scoring: A subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no gross lesions) to 4 (very severe lesions), according to the Johnson and Reid method. The location of the lesions helps to identify the causative Eimeria species.

-